4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate
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Overview
Description
4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate is a complex organic compound that features a combination of aromatic rings, sulfonate groups, and imino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with formamide to form an intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonate group enhances its solubility and facilitates its interaction with biological molecules. The imino group can form hydrogen bonds, further stabilizing its binding to targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Methoxybenzenesulfonyl Chloride: Another precursor used in the synthesis.
4-Hydroxyphenylformamide: An intermediate in the synthetic route.
Uniqueness
4-[(E)-{[(4-Hydroxyphenyl)formamido]imino}methyl]phenyl 4-methoxybenzene-1-sulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O6S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C21H18N2O6S/c1-28-18-10-12-20(13-11-18)30(26,27)29-19-8-2-15(3-9-19)14-22-23-21(25)16-4-6-17(24)7-5-16/h2-14,24H,1H3,(H,23,25)/b22-14+ |
InChI Key |
QIXODZBMVUNBDA-HYARGMPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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